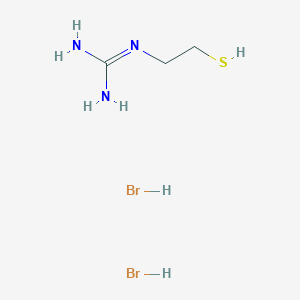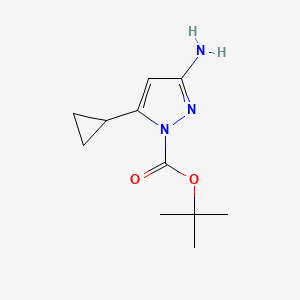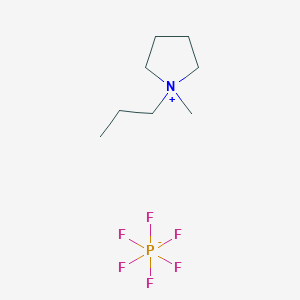
4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride
Vue d'ensemble
Description
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group and a diazirine ring, which are both significant in various chemical applications. This compound is often used in photoreactive cross-linking studies due to its ability to form covalent bonds upon exposure to UV light .
Méthodes De Préparation
The synthesis of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride typically involves multiple steps:
Starting Material: The synthesis often begins with 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Photoreactive Cross-Linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds, forming covalent cross-links.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.
Common reagents include thionyl chloride for the preparation of the acid chloride and various nucleophiles for substitution reactions. Major products include amides, esters, and cross-linked biomolecules.
Applications De Recherche Scientifique
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is widely used in scientific research:
Mécanisme D'action
The primary mechanism of action for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride involves the formation of a carbene intermediate upon UV irradiation. This highly reactive species can insert into various bonds, forming stable covalent linkages. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of complex biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzyl alcohol: This compound also contains the trifluoromethyl-diazirine moiety but differs in its functional group, making it less reactive towards nucleophiles.
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoic acid: This compound is a precursor in the synthesis of the benzoyl chloride derivative and is used in similar photoreactive applications.
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzylamine: This compound contains an amine group, making it useful in different cross-linking and labeling studies.
The uniqueness of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride lies in its high reactivity and versatility in forming covalent bonds upon UV activation, making it a valuable tool in various scientific fields .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWSNXYROONOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)









![1,2-Bis[2-(benzenesulfonyl)ethoxy]-4-nitrobenzene](/img/structure/B3260066.png)


